Home > Products > Screening Compounds P6595 > 6beta-Hydroxy-dehydrochloromethyltestosterone
6beta-Hydroxy-dehydrochloromethyltestosterone - 25486-01-5

6beta-Hydroxy-dehydrochloromethyltestosterone

Catalog Number: EVT-3479177
CAS Number: 25486-01-5
Molecular Formula: C20H27ClO3
Molecular Weight: 350.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6beta-Hydroxy-dehydrochloromethyltestosterone is a synthetic anabolic-androgenic steroid derived from dehydrochloromethyltestosterone, which was originally developed in the 1960s by the pharmaceutical company Jenapharm and marketed as Oral Turinabol. This compound is primarily recognized for its anabolic properties, making it of interest in both medical and sports contexts. It is classified under anabolic steroids due to its ability to promote muscle growth and enhance athletic performance.

Source and Classification

The compound is synthesized from dehydrochloromethyltestosterone, which itself is a derivative of testosterone. Anabolic-androgenic steroids like 6beta-hydroxy-dehydrochloromethyltestosterone are categorized based on their anabolic (muscle-building) and androgenic (masculinizing) effects. Its classification falls under the category of synthetic steroids, specifically designed to mimic the effects of testosterone while minimizing certain side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6beta-hydroxy-dehydrochloromethyltestosterone involves several key steps:

  1. Introduction of Additional Carbon: The synthesis begins with the introduction of an additional carbon atom at position C17 using reagents such as Nysted reagent.
  2. Epoxidation: The newly formed double bond at position 17(20) undergoes epoxidation.
  3. Acid-Catalyzed Ring Opening: This step involves the acid-catalyzed opening of the epoxide ring, leading to a rearrangement known as Wagner-Meerwein rearrangement, which results in various stereoisomers.
  4. Final Deprotection: The last step includes the acid-catalyzed deprotection of hydroxyl groups to yield the final product, with multiple diastereomeric forms produced during synthesis .

This multi-step synthesis allows for the production of specific metabolites that can be analyzed for their biological activity.

Molecular Structure Analysis

Structure and Data

The molecular formula for 6beta-hydroxy-dehydrochloromethyltestosterone is C20H27ClO3C_{20}H_{27}ClO_3. The structure features:

  • A steroid backbone typical of anabolic steroids.
  • A chlorine atom at position C4.
  • Hydroxyl groups at positions C6 and C17.

The compound's structural complexity allows it to interact effectively with androgen receptors, influencing its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 6beta-hydroxy-dehydrochloromethyltestosterone include:

  • Hydroxylation Reactions: The introduction of hydroxyl groups significantly alters the compound's reactivity and interaction with biological systems.
  • Metabolism: In vivo studies show that this compound undergoes extensive metabolism, producing various metabolites that can be detected in urine. These metabolites are crucial for anti-doping tests as they indicate the use of anabolic steroids .

The metabolic pathways involve cytochrome P450 enzymes, which facilitate the conversion of the steroid into more polar metabolites that can be excreted.

Mechanism of Action

Process and Data

The mechanism of action for 6beta-hydroxy-dehydrochloromethyltestosterone primarily involves:

  1. Binding to Androgen Receptors: The compound binds to androgen receptors in target tissues such as muscle and bone.
  2. Activation of Gene Expression: Upon binding, it activates transcription factors that lead to increased protein synthesis and muscle hypertrophy.
  3. Anabolic Effects: These actions result in enhanced muscle growth, increased strength, and improved recovery times following exercise .

This mechanism underscores its potential use in both therapeutic settings for muscle-wasting diseases and illicit use in sports.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 364.88 g/mol.
  • Solubility: Typically soluble in organic solvents but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for steroid compounds.

These properties influence its formulation in pharmaceutical applications and its detection in biological samples .

Applications

Scientific Uses

6beta-hydroxy-dehydrochloromethyltestosterone has several applications:

  1. Research: Used in studies investigating anabolic steroids' metabolism and their long-term effects on human physiology.
  2. Anti-Doping Testing: Its metabolites are monitored in sports to detect unauthorized use of anabolic steroids, aiding in maintaining fair competition standards.
  3. Therapeutic Potential: Investigated for potential use in treating conditions related to muscle wasting or hormonal deficiencies .
Metabolic Pathways and Biotransformation Mechanisms

Role as a Phase-I Metabolite of Dehydrochloromethyltestosterone (DHCMT) in Human Metabolism

6β-Hydroxy-dehydrochloromethyltestosterone (6β-OH-DHCMT) is a primary phase-I metabolite of the anabolic-androgenic steroid dehydrochloromethyltestosterone (DHCMT, Oral-Turinabol®). DHCMT undergoes extensive hepatic biotransformation, where 6β-hydroxylation represents a critical detoxification pathway. This metabolic conversion enhances the compound's water solubility, facilitating renal excretion. The presence of the 4-chloro and 17α-methyl substituents in DHCMT directs metabolism toward alternative positions like C6, as reductions at the Δ4-bond and C5 are sterically hindered [2] [5]. In controlled human studies, 6β-OH-DHCMT is detected in both unconjugated and glucuronidated forms, confirming its significance as a biomarker for DHCMT intake [2] [3].

Enzymatic Hydroxylation at the 6β Position: Cytochrome P450 Isoform Specificity

The 6β-hydroxylation of DHCMT is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 identified as the primary isoform responsible. This specificity is inferred from in vitro models and structural analogies to testosterone 6β-hydroxylation, a well-established CYP3A4 probe reaction [5] [7]. Additional contributions from hepatic CYP21A2 (steroid 21-hydroxylase) have been postulated, particularly for downstream modifications of DHCMT's D-ring-reduced metabolites. The reaction proceeds via oxygen insertion at C6, yielding a stereospecific β-oriented hydroxyl group. Kinetic studies indicate this pathway dominates early metabolic phases (<48 hours post-administration) [5] [6].

Table 1: Enzymatic Pathways for 6β-Hydroxylation of DHCMT

EnzymeReaction TypeTissue LocalizationMetabolic Role
CYP3A4C6β-hydroxylationLiverPrimary oxidation; generates 6β-OH-DHCMT
CYP21A2C21-hydroxylationLiver, adrenalsModifies D-ring-reduced metabolites
UGT2B17GlucuronidationLiverConjugates 6β-OH-DHCMT (minor pathway)

Phase-II Conjugation Pathways: Glucuronidation and Sulfonation Patterns

Following phase-I hydroxylation, 6β-OH-DHCMT undergoes phase-II conjugation, primarily via UDP-glucuronosyltransferases (UGTs). UGT2B7 and UGT2B17 are implicated in the glucuronidation at the 6β-hydroxy group, forming a labile ether glucuronide. However, recent research highlights that glucuronidation more frequently targets downstream metabolites like M3 (4α-chloro-17β-hydroxymethyl-17α-methyl-18-nor-5α-androstan-13-en-3α-ol) rather than 6β-OH-DHCMT itself. Specifically, two isomeric glucuronides of M3—differentiated by conjugation at C3 or C17—have been identified as major urinary excretion products [5]. Sulfonation plays a secondary role, typically occurring on A-ring reduced metabolites (e.g., 3β-sulfates), but has not been confirmed for 6β-OH-DHCMT [2] [5].

Table 2: Phase-II Metabolites of DHCMT Involving 6β-OH-DHCMT Pathway

MetaboliteConjugation SiteEnzymeUrinary FractionSignificance
6β-OH-DHCMT glucuronideC6β-OHUGT2B7/2B17Minor (<5%)Short-lived; early detection
M3-C3 glucuronideC3α-OHUGT2B7Major (≥30%)Long-term biomarker (≥20 days)
M3-C17 glucuronideC17β-CH₂OHUGT2B17Major (≥25%)Confirms M3 structure; long-term

Comparative Analysis of Urinary Excretion Profiles with Parent Compound DHCMT

The urinary excretion kinetics of 6β-OH-DHCMT differ markedly from both parent DHCMT and its long-term metabolites:

  • 6β-OH-DHCMT: Detected predominantly in glucuronidated form within 4–24 hours post-administration. Excretion peaks at 8–12 hours and declines to undetectable levels within 3–5 days due to rapid clearance [5] [6].
  • Parent DHCMT: Only trace amounts appear in urine, typically detectable for <48 hours due to extensive first-pass metabolism.
  • Long-term metabolites (e.g., M3, epiM4): Exhibit extended detection windows (up to 45 days). These arise from sequential A-ring reduction, D-ring rearrangement, and hydroxylation after initial 6β-hydroxylation [2] [3].Interindividual variability significantly impacts excretion patterns. Hepatic CYP3A4 activity, UGT expression, and renal function contribute to variations in 6β-OH-DHCMT concentrations across subjects [3] [5].

Identification of Long-Term Metabolites and Their Structural Isomerism

Though 6β-OH-DHCMT itself is short-lived, it precedes the formation of structurally rearranged, long-term metabolites pivotal for anti-doping detection:

  • M3 (4α-chloro-17β-hydroxymethyl-17α-methyl-18-nor-5α-androstan-13-en-3α-ol): Generated via A-ring reduction (5α/3α), D-ring contraction (C13 migration), and 17β-hydroxymethylation. Its 3α-glucuronide conjugate allows detection for >30 days post-intake [2] [3].
  • epiM4 (4-chloro-17α-hydroxymethyl-17β-methyl-18-norandrosta-4,13-dien-3β-ol): An epimer differing at C17 (17α-hydroxymethyl vs. 17β-hydroxymethyl in M3) and retaining a Δ4-bond. Identified using synthesized references, it serves as a confirmatory metabolite [2] [5].Isomerism arises from:
  • Stereochemistry at C17: Dictates orientation of hydroxymethyl group (β in M3 vs. α in epiM4).
  • A-ring reduction: 5α vs. 5β hydrogenation and 3α/β-OH orientation.
  • Conjugation site: Glucuronidation at C3 vs. C17 in M3 isomers [5] [6].

Table 3: Structural Features of Key DHCMT Metabolites

MetaboliteA-RingD-RingC17 ConfigurationDetection Window
6β-OH-DHCMTΔ4-3-one, 6β-OHIntact (17α-methyl)Unmodified3–5 days
M35α-reduced, 3α-OH18-nor-13-ene, 17β-hydroxymethylMethyl α, hydroxymethyl βUp to 45 days
epiM4Δ4-3β-OH18-nor-13-ene, 17α-hydroxymethylMethyl β, hydroxymethyl αUp to 30 days

Complete Compound List:6β-Hydroxy-dehydrochloromethyltestosterone, Dehydrochloromethyltestosterone (DHCMT), Oral-Turinabol, 4α-chloro-17β-hydroxymethyl-17α-methyl-18-nor-5α-androstan-13-en-3α-ol (M3), 4-chloro-17α-hydroxymethyl-17β-methyl-18-norandrosta-4,13-dien-3β-ol (epiM4), 6β-hydroxycortisol.

Properties

CAS Number

25486-01-5

Product Name

6beta-Hydroxy-dehydrochloromethyltestosterone

IUPAC Name

(6R,8R,9S,10R,13S,14S,17S)-4-chloro-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C20H27ClO3

Molecular Weight

350.9 g/mol

InChI

InChI=1S/C20H27ClO3/c1-18-7-6-14(22)17(21)16(18)15(23)10-11-12(18)4-8-19(2)13(11)5-9-20(19,3)24/h6-7,11-13,15,23-24H,4-5,8-10H2,1-3H3/t11-,12+,13+,15-,18-,19+,20+/m1/s1

InChI Key

WGVLKKXLCOUHPO-MNPQAXFZSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CC(C4=C(C(=O)C=CC34C)Cl)O

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CC(C4=C(C(=O)C=CC34C)Cl)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H](C4=C(C(=O)C=C[C@]34C)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.